Nizatidine-d3 Sulfoxide
Description
Contextual Significance of Deuterium-Labeled Compounds in Chemical and Biological Research
Deuterium (B1214612) (D), a stable, non-radioactive isotope of hydrogen, possesses an additional neutron, which doubles its mass compared to hydrogen. clearsynth.com When hydrogen atoms in a molecule are strategically replaced with deuterium atoms, a deuterium-labeled compound is created. clearsynth.com While chemically identical to their non-labeled counterparts, the increased mass of these compounds can alter their physical properties. clearsynth.com This unique characteristic makes them invaluable in several areas of scientific research. cdnisotopes.com
In pharmaceutical sciences, deuterium-labeled compounds are crucial for studying metabolic pathways. clearsynth.comsimsonpharma.com Because they can be distinguished from the non-labeled drug by analytical instruments like mass spectrometers, they are used as tracers to follow a drug's journey through the body. clearsynth.com This allows researchers to gain precise insights into the absorption, distribution, metabolism, and excretion (ADME) of potential drug candidates. acs.org
Furthermore, the stronger carbon-deuterium bond compared to the carbon-hydrogen bond can sometimes slow down metabolic processes that involve breaking this bond, a phenomenon known as the Kinetic Isotope Effect. This can enhance a drug's metabolic stability and potency. clearsynth.comacs.orghwb.gov.in Beyond metabolic studies, deuterated compounds are widely used as internal standards for quantitative analysis, ensuring accuracy and reliability in measuring drug and metabolite concentrations in biological fluids. acs.org Their applications also extend to advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy for protein structure determination. simsonpharma.comacs.org
Overview of Sulfoxide (B87167) Metabolites and Degradation Products in Drug Development
Sulfoxidation is a common Phase I metabolic reaction where an oxygen atom is added to a sulfur atom within a drug molecule, typically a thioether, to form a sulfoxide. dergipark.org.tr This process is primarily mediated by hepatic enzymes, including flavin-containing monooxygenases (FMOs) and various cytochrome P450 (CYP) isoenzymes. dergipark.org.trmdpi.com The resulting sulfoxide metabolites can have a pharmacological profile that differs significantly from the parent drug; they may be pharmacologically active, inactive, or in some cases, contribute to toxicity. mdpi.comtaylorandfrancis.comnih.gov For instance, the sulfoxide metabolites of some anti-tuberculosis drugs are active, whereas certain sulfoxide metabolites of phenothiazine-based drugs have been associated with cardiotoxic effects. mdpi.comtaylorandfrancis.com
The histamine (B1213489) H2-receptor antagonist Nizatidine (B1679011) undergoes metabolism in the liver to produce several metabolites, including Nizatidine sulfoxide. medcentral.com Studies have shown that while another metabolite, N-desmethylnizatidine, retains about 60% of the parent drug's activity, Nizatidine sulfoxide is considered inactive. medcentral.com It is a minor metabolite, accounting for less than 6% of an orally administered dose of nizatidine excreted in the urine. medcentral.com
In addition to being a metabolite, a sulfoxide can also be a degradation product formed through chemical oxidation. This is particularly relevant for pharmaceutical quality control, where the stability of a drug product is paramount. Analytical methods must be capable of separating and quantifying the parent drug from any impurities or degradation products that may form during manufacturing or storage. tandfonline.com Nizatidine sulfoxide is recognized as such an oxidation-induced degradation product, necessitating the development of stability-indicating analytical methods.
Rationale for Focused Academic Inquiry into Nizatidine-d3 Sulfoxide
This compound is the deuterium-labeled form of Nizatidine Sulfoxide. pharmaffiliates.com Its significance lies not in any therapeutic potential but in its application as a specialized tool for research and analysis. pharmaffiliates.commedchemexpress.com The primary purpose of synthesizing this compound is to serve as an ideal internal standard for bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS).
When researchers study the pharmacokinetics of nizatidine, they need to accurately measure the concentration of both the parent drug and its metabolites, like nizatidine sulfoxide, in biological samples such as plasma and urine. medcentral.comnih.gov An internal standard is a compound added in a known quantity to these samples to correct for any loss of analyte during sample preparation and analysis. Because this compound is chemically identical to the actual metabolite but has a different mass due to the deuterium atoms, it is the perfect internal standard. scbt.com It behaves almost identically during extraction and chromatography but is easily distinguishable by the mass spectrometer.
This allows for highly accurate and precise quantification of the Nizatidine sulfoxide metabolite. A focused academic inquiry into this compound is therefore driven by the need for robust analytical methods to:
Elucidate the complete metabolic profile of nizatidine. medcentral.comnih.gov
Conduct pharmacokinetic studies with high precision.
Support stability testing of nizatidine formulations by accurately quantifying the formation of the sulfoxide as a degradation product. tandfonline.com
In essence, this compound is a critical enabling tool for the continued study and quality control of the widely used drug, nizatidine.
Chemical Data
The following tables provide key chemical information for this compound and its non-labeled analogue.
Table 1: Chemical Properties of Nizatidine Sulfoxide and this compound
| Property | Nizatidine Sulfoxide | This compound |
|---|---|---|
| CAS Number | 102273-13-2 | 1795136-43-4 pharmaffiliates.com |
| Molecular Formula | C₁₂H₂₁N₅O₃S₂ | C₁₂H₁₈D₃N₅O₃S₂ scbt.com |
| Molecular Weight | 347.46 g/mol scbt.com | 350.48 g/mol scbt.com |
| Synonyms | Nizatidine EP Impurity C scbt.com | Labeled Nizatidine Sulfoxide pharmaffiliates.com |
| IUPAC Name | 1-N'-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfinyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine | N/A |
Table 2: Major Metabolites of Nizatidine
| Metabolite | Percentage of Oral Dose (in Urine) | Pharmacological Activity |
|---|---|---|
| Nizatidine (Unchanged) | ~60-65% medcentral.comnih.gov | Active |
| N2-Monodesmethylnizatidine | ~7-8% medcentral.comnih.gov | Active (approx. 60% of Nizatidine) medcentral.com |
| Nizatidine N2-oxide | ~5-6% medcentral.comnih.gov | Inactive |
| Nizatidine sulfoxide | ~6% medcentral.com | Inactive |
Properties
CAS No. |
1795136-43-4 |
|---|---|
Molecular Formula |
C12H21N5O3S2 |
Molecular Weight |
350.47 |
IUPAC Name |
(E)-1-N-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfinyl]ethyl]-2-nitro-1-N/'-(trideuteriomethyl)ethene-1,1-diamine |
InChI |
InChI=1S/C12H21N5O3S2/c1-13-11(6-17(18)19)14-4-5-22(20)9-10-8-21-12(15-10)7-16(2)3/h6,8,13-14H,4-5,7,9H2,1-3H3/b11-6+/i1D3 |
InChI Key |
TZKMWRJRDCJAFI-OFYUJABRSA-N |
SMILES |
CNC(=C[N+](=O)[O-])NCCS(=O)CC1=CSC(=N1)CN(C)C |
Synonyms |
N-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]sulfinyl]ethyl]-N’-(methyl-d3)-2-nitro-1,1-ethenediamine; Nizatidine EP Impurity C-d3; |
Origin of Product |
United States |
Synthesis and Derivatization Strategies for Nizatidine D3 Sulfoxide
Synthetic Routes for Nizatidine (B1679011) Precursors and Deuterium (B1214612) Incorporation
The synthesis of Nizatidine-d3 sulfoxide (B87167) begins with the preparation of a suitable Nizatidine precursor and the strategic introduction of deuterium atoms.
Methodologies for Targeted Deuteration
Deuterium labeling is a critical step in modifying Nizatidine precursors. The primary goal is to replace specific hydrogen atoms with deuterium, a stable isotope of hydrogen. smolecule.com This "deuterium switch" can alter the metabolic profile of a drug by strengthening the carbon-deuterium bond compared to the carbon-hydrogen bond, potentially slowing down metabolic processes mediated by enzymes like cytochrome P450. justia.comnih.gov
Common strategies for deuterium incorporation include:
Using Deuterated Reagents: The synthesis can employ starting materials or reagents that are already enriched with deuterium. justia.com For instance, deuterated alkylating agents can be used to introduce a trideuteromethyl (-CD3) group.
Hydrogen Isotope Exchange (HIE): This technique involves the exchange of protons for deuterons from a deuterium source, such as heavy water (D₂O), often facilitated by a catalyst. researchgate.net Metal catalysts, including iridium and ruthenium complexes, are effective for HIE reactions. researchgate.net
Reduction with Deuterated Reducing Agents: Aldehydes or ketones can be reduced using deuterated reducing agents like sodium borodeuteride (NaBD₄) to introduce deuterium at specific positions.
Chemical Transformation to Sulfoxide Moiety
Nizatidine contains a thioether group which is susceptible to oxidation. nih.gov The transformation of this sulfide (B99878) to a sulfoxide is a well-established metabolic pathway for Nizatidine. nih.gov In the laboratory, this transformation is typically achieved through chemical oxidation. The resulting Nizatidine sulfoxide is a major metabolite. researchgate.net
Controlled Oxidation Techniques for Sulfide-to-Sulfoxide Conversion
The oxidation of a sulfide to a sulfoxide requires careful control to prevent further oxidation to the corresponding sulfone. acsgcipr.orgnih.gov This chemoselectivity is a significant challenge in synthetic organic chemistry. jchemrev.com
Chemoselective Oxidation Reagents and Catalytic Systems
A variety of reagents and catalytic systems have been developed for the selective oxidation of sulfides to sulfoxides. jchemrev.comorganic-chemistry.org The choice of oxidant and reaction conditions is crucial for achieving high yields and minimizing byproducts.
Commonly Used Oxidizing Agents and Systems:
| Oxidizing Agent/System | Characteristics | References |
| Hydrogen Peroxide (H₂O₂) with Catalysts | H₂O₂ is considered a "green" oxidant as its primary byproduct is water. nih.gov Catalysts such as tantalum carbide, niobium carbide, and various metal complexes can control the selectivity towards either the sulfoxide or sulfone. organic-chemistry.orgorganic-chemistry.org | nih.govorganic-chemistry.orgorganic-chemistry.org |
| Sodium Metaperiodate (NaIO₄) | A mild and selective oxidizing agent often used for converting sulfides to sulfoxides, particularly in the presence of other sensitive functional groups. jchemrev.com | jchemrev.com |
| m-Chloroperoxybenzoic Acid (mCPBA) | A common reagent for sulfoxidation, though it can lead to over-oxidation if not carefully controlled, often requiring low temperatures. google.com | google.com |
| Metal-Based Catalysts | Catalysts based on manganese, rhodium, and cerium have been shown to be effective in the chemoselective oxidation of sulfides. organic-chemistry.org For example, manganese porphyrins can act as electrocatalysts for selective thioether oxidation. organic-chemistry.org | organic-chemistry.org |
| Halogen-Based Reagents | Reagents like molecular bromine or N-halosuccinimides can be used, but may lead to side reactions like ring halogenation. jchemrev.com | jchemrev.com |
Strategies for Preventing Over-oxidation to Sulfones
Preventing the formation of sulfones is paramount for the synthesis of Nizatidine-d3 sulfoxide. Several strategies can be employed to control the oxidation process: acsgcipr.org
Stoichiometric Control: Careful control of the amount of oxidizing agent used is critical. Using a slight excess or an equimolar amount of the oxidant can favor the formation of the sulfoxide. acsgcipr.org
Reaction Temperature and Time: Lowering the reaction temperature and carefully monitoring the reaction progress can help to stop the reaction once the sulfoxide is formed, preventing further oxidation. google.com
Mode of Addition: Adding the oxidant slowly to the sulfide solution can help to maintain a low concentration of the oxidant, thereby reducing the likelihood of over-oxidation. acsgcipr.org
Catalyst Selection: Choosing a catalyst that is highly selective for sulfoxide formation is a key strategy. For instance, tantalum carbide has been shown to favor sulfoxide formation, while niobium carbide tends to produce sulfones. organic-chemistry.org
pH Control: In some cases, acidic conditions can suppress the formation of sulfones. acsgcipr.org
Biocatalytic Approaches to Sulfoxide Synthesis
Biocatalysis offers an attractive, environmentally friendly alternative to traditional chemical synthesis for producing sulfoxides. rsc.org Enzymes can exhibit high regio- and stereoselectivity, which is particularly advantageous for the synthesis of chiral sulfoxides. rsc.orgnih.gov
Enzymes capable of catalyzing the oxidation of sulfides to sulfoxides include:
Baeyer-Villiger Monooxygenases (BVMOs): These enzymes are known to catalyze the asymmetric oxidation of sulfides to chiral sulfoxides. rsc.orgrsc.org They often use molecular oxygen and a cofactor like NADPH. rsc.org
Cytochrome P450 Monooxygenases (P450s): P450 enzymes are involved in drug metabolism and can catalyze the oxidation of various functional groups, including sulfides. sdu.edu.cn Engineered P450s have been developed as biocatalysts for various oxidative transformations. researchgate.net
Peroxidases: Certain peroxidases can also be used for sulfoxidation reactions. scholarsresearchlibrary.com
The use of whole-cell biocatalysts or isolated enzymes can provide a green and efficient route to sulfoxides under mild reaction conditions. almacgroup.com Research is ongoing to develop robust and efficient biocatalytic systems for the synthesis of a wide range of sulfoxide-containing molecules. nih.gov
Enzyme-Mediated Stereoselective Sulfoxidation
The conversion of a sulfide to a sulfoxide introduces a chiral center at the sulfur atom, making stereoselectivity a key consideration in its synthesis. Biocatalysis, using isolated enzymes or whole-cell systems, offers a powerful method for achieving high enantioselectivity under mild reaction conditions. researchgate.net The enzymatic sulfoxidation of Nizatidine-d3 is primarily accomplished by enzyme families responsible for drug metabolism in vivo.
The main enzyme systems involved in such transformations are Cytochrome P450 monooxygenases (CYPs) and Flavin-containing monooxygenases (FMOs). nih.govresearchgate.net These enzymes are known to catalyze the oxidation of a wide variety of xenobiotics. researchgate.net In the metabolism of many drugs containing a sulfide moiety, these enzymes facilitate the addition of an oxygen atom to the sulfur, a process known as sulfoxidation. nih.gov For instance, the well-documented metabolism of omeprazole (B731) to its sulfone and hydroxy metabolites is stereoselectively catalyzed by CYP3A4 and CYP2C19, respectively, highlighting the ability of these enzymes to differentiate between enantiomers and prochiral centers. nih.gov
Given that Nizatidine is metabolized in the liver to Nizatidine sulfoxide, these same enzyme systems are the logical biocatalysts for the targeted synthesis of this compound. nih.gov The use of a specific isozyme can allow for the preferential synthesis of either the (R)- or (S)-sulfoxide enantiomer, a critical factor for pharmacological and toxicological assessments. The advantage of using enzymes lies in their high degree of regio- and stereoselectivity, which is often difficult to achieve with conventional chemical oxidants. oup.com
Screening and Engineering of Biocatalysts for Specific Substrates
While endogenous enzymes like CYPs can perform sulfoxidation, their substrate specificity, stability, and efficiency may not be optimal for large-scale production. Therefore, researchers often engage in screening and engineering of more robust biocatalysts. oup.comrsc.org The process involves two main stages:
Screening: A diverse range of microorganisms and enzymes from various superfamilies are screened for their ability to oxidize the target substrate, in this case, Nizatidine-d3. Enzymes of interest include peroxidases, monooxygenases, and dioxygenases, which are known for their oxidative capabilities. oup.comrsc.orgresearchgate.net
Engineering: Once a promising enzyme is identified, its properties can be enhanced through protein engineering. Techniques such as site-directed mutagenesis and directed evolution are used to modify the enzyme's active site to improve substrate affinity, catalytic activity, and stereoselectivity. oup.comrsc.org
A notable example of this approach is the engineering of a dye-decolorizing peroxidase (DyP). The native enzyme initially showed no ability to perform sulfoxidation. rsc.orgrsc.org However, through targeted mutagenesis of the heme pocket, variants were created with high sulfoxidation activity. rsc.org Specifically, mutating key residues provided the necessary space and environment within the active site to accommodate and oxidize sulfide substrates with high efficiency and, in some cases, excellent stereoselectivity. rsc.orgrsc.org
| Enzyme Variant | Mutation | Substrate | Conversion (%) after 30 min | Enantiomeric Excess (ee %) | Predominant Enantiomer |
|---|---|---|---|---|---|
| Wild-Type DyP | None | Methyl-phenyl sulfide (MPS) | 0 | N/A | N/A |
| L357G Variant | Leucine at position 357 to Glycine | Methyl-phenyl sulfide (MPS) | 92 | Not highly selective | (R) and (S) mixture |
| F359G Variant | Phenylalanine at position 359 to Glycine | Methyl-phenyl sulfide (MPS) | 95 | 99 | (S) |
| Methyl-p-tolyl sulfide (MTS) | 99 | 98 | (S) |
These findings demonstrate that even an enzyme with no initial activity towards a specific reaction can be successfully engineered into a highly efficient and stereoselective biocatalyst. rsc.orgrsc.org A similar strategy could be applied to develop a biocatalyst tailored for the production of a specific enantiomer of this compound.
Purification and Isolation Methodologies for this compound
Following the synthesis, the target compound must be separated from the reaction mixture, which may contain the unreacted substrate, cofactors, enzyme, and potential byproducts. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purification and isolation of Nizatidine and its metabolites, including the sulfoxide derivative. nih.govresearchgate.net
The choice of HPLC method depends on the physicochemical properties of the compounds to be separated. Both normal-phase and reversed-phase chromatography have been successfully employed. A specific method for the determination of Nizatidine, N-desmethylnizatidine, and Nizatidine sulfoxide in serum utilized a normal-phase silica (B1680970) column with a mobile phase consisting of a mixture of organic solvents and an aqueous ammonia (B1221849) solution. nih.gov This approach allows for the effective separation of the parent drug from its more polar metabolites. nih.gov
For separating the (R)- and (S)-enantiomers of this compound, chiral chromatography is required. This is typically achieved by using a chiral stationary phase (CSP) that can differentially interact with the two enantiomers, leading to different retention times. news-medical.net Direct separation on a CSP is often the preferred method for analytical and preparative-scale resolution of chiral compounds. news-medical.net
| Technique | Column | Mobile Phase | Flow Rate | Detection | Reference |
|---|---|---|---|---|---|
| Normal-Phase HPLC | LiChrosorb Si60 (5 µm) | Acetonitrile-Methanol-Water-Ammonia Solution (1000:200:20:5, v/v) | Not Specified | UV at 320 nm | nih.gov |
| Reversed-Phase HPLC | Octadecyl silane (B1218182) RP-18 (250 x 4.6 mm, 5 µm) | 0.01 M Dihydrogen Phosphate (pH 3.5) and Acetonitrile (B52724) (63:37, v/v) | 1.5 mL/min | UV at 239 nm | researchgate.net |
| Ion-Pair Chromatography | Not Specified | Acetonitrile and 20 mM Acetate Buffer (50:50, v/v) containing 20 mM Sodium Dodecyl Sulfate | Not Specified | Not Specified | researchgate.net |
| UPLC | Acquity UPLC HSS T3 (1.8 µm) | Gradient of 0.02 M KH2PO4 (pH 7.5) and Methanol (B129727)/Acetonitrile (60:40) | 0.4 mL/min | Not Specified | researchgate.net |
The selection of the appropriate column and mobile phase is crucial for achieving baseline separation and high purity of the isolated this compound. Following chromatographic separation, techniques such as evaporation of the solvent yield the purified compound. nih.gov
Degradation Pathways and Stability Kinetics of Nizatidine Sulfoxide Analogs
Mechanistic Elucidation of Oxidative Degradation Processes
The oxidative degradation of nizatidine (B1679011) is a key pathway leading to the formation of its impurities. Understanding the mechanism, kinetics, and influencing factors of this process is essential for ensuring the quality and stability of nizatidine-containing formulations.
The molecular structure of nizatidine contains several functional groups, but the thioether sulfur atom in the side chain is the most susceptible to oxidation. researchgate.netnih.gov This vulnerability is the primary reason for the formation of Nizatidine Sulfoxide (B87167) as the main oxidative degradation product. researchgate.netresearchgate.net The oxidation involves an oxygen atom transfer to the thioether sulfur. nih.gov Studies using various oxidants have consistently identified the sulfoxide derivative as the principal product of this reaction. nih.govresearchgate.net
The kinetics of nizatidine oxidation to its sulfoxide derivative have been investigated under different conditions. The reaction generally follows pseudo-first-order kinetics, particularly when the oxidizing agent is present in excess. researchgate.net One study investigated the kinetics of the hydrogen peroxide degradation process at various temperatures to determine the rate constants, half-life, and activation energy. researchgate.net Another study examined the reactivity of nizatidine towards peroxymonosulfate (B1194676) (PMS), a powerful oxidant, and found a high reactivity with an apparent second-order rate constant of 403 M⁻¹s⁻¹ at pH 7.0. nih.gov This rapid oxidation was determined to be a non-radical process. nih.gov
The activation energy for the degradation of nizatidine in the presence of hydrogen peroxide has been calculated, providing insight into the energy barrier for the oxidation reaction. researchgate.net While kinetic parameters are available, specific thermodynamic data such as the enthalpy and entropy of formation for Nizatidine Sulfoxide via degradation are not extensively reported in the reviewed literature.
Table 1: Kinetic Parameters for the Oxidative Degradation of Nizatidine This table is interactive. You can sort and filter the data.
| Parameter | Condition | Value | Reference |
| Reaction Order | Hydrogen Peroxide Oxidation | Pseudo-first-order | researchgate.net |
| Second-Order Rate Constant | Peroxymonosulfate (PMS) at pH 7.0 | 403 M⁻¹s⁻¹ | nih.gov |
| Half-life (t½) at 25°C | Hydrogen Peroxide Oxidation | 10.0 hours | researchgate.net |
| Activation Energy (Ea) | Hydrogen Peroxide Oxidation | 71.7 x 10⁻³ kcal/mol | researchgate.net |
The degradation of nizatidine, including its oxidation to the sulfoxide, is significantly influenced by the pH of the medium. researchgate.net Studies have shown that the rate of degradation can vary across the pH spectrum. For instance, the nitrosation of nizatidine, another degradation pathway, is highly dependent on pH, with complete nitrosation detected within 10 minutes at a low pH of 1.2. nih.gov In the context of oxidation, the degradation rate of nizatidine using peroxymonosulfate was found to decrease rapidly from pH 5 to 7, and then slightly increase at alkaline pH. researchgate.net
The choice of solvent system also plays a crucial role. In stability studies of extemporaneously prepared oral liquids, nizatidine showed varying stability in different commercial juices and water. nih.gov For example, significant degradation (greater than 10% loss) was observed after 48 hours at room temperature in preparations made with Cran-Grape and V8 juices, while it remained stable in others like Gatorade and apple juice. nih.gov This highlights the impact of the formulation's composition on the stability of the drug.
Kinetics and Thermodynamics of Nizatidine Sulfoxide Formation via Degradation
Forced Degradation Study Design for Sulfoxide Derivatives
Forced degradation, or stress testing, is a critical component of drug development and is used to identify potential degradation products and pathways. oup.com These studies are mandated by guidelines from the International Conference on Harmonization (ICH) and involve subjecting the drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, and extreme pH levels, as well as oxidative and photolytic stress. scielo.brresearchgate.net
Nizatidine is susceptible to degradation under both acidic and basic hydrolytic conditions. scielo.brresearchgate.netingentaconnect.com Forced degradation studies have consistently demonstrated that nizatidine undergoes significant degradation when exposed to acidic (e.g., 1 M HCl) and basic (e.g., 1 M NaOH) solutions, often accelerated by heat. scribd.com The extent of degradation varies with the strength of the acid or base, the temperature, and the duration of exposure. These studies are essential for developing stability-indicating analytical methods that can separate the intact drug from its degradation products. researchgate.netscribd.com
Table 2: Summary of Forced Hydrolytic Degradation of Nizatidine This table is interactive. You can sort and filter the data.
| Stress Condition | Exposure Time | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis (1 M HCl) | 2 hours | 80 °C | Considerable | scribd.com |
| Base Hydrolysis (1 M NaOH) | 30 minutes | 80 °C | Considerable | scribd.com |
| Acid Hydrolysis (0.1 N HCl) | 2 hours | 60 °C | 11.2 | scielo.br |
| Base Hydrolysis (0.1 N NaOH) | 30 minutes | 60 °C | 15.6 | scielo.br |
Accelerated oxidative degradation studies are specifically designed to produce the sulfoxide derivative of nizatidine. These studies typically employ strong oxidizing agents like hydrogen peroxide (H₂O₂) or peroxymonosulfate. nih.govscribd.com Exposing nizatidine to solutions of hydrogen peroxide (e.g., 3-6% H₂O₂) at elevated temperatures (e.g., 80°C) results in considerable degradation, with the primary product being Nizatidine Sulfoxide. researchgate.netscribd.com
Characterization of the degradation products is performed using advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful tool for isolating and identifying these products. researchgate.nettandfonline.com Such analyses have confirmed the structure of the main oxidative degradant as the S-oxide derivative of nizatidine. researchgate.netresearchgate.net These stability-indicating methods are crucial for ensuring that any degradation products formed during the shelf-life of a pharmaceutical product can be detected and quantified. researchgate.netscirp.org
Table 3: Summary of Accelerated Oxidative Degradation of Nizatidine This table is interactive. You can sort and filter the data.
| Oxidizing Agent | Exposure Time | Temperature | Key Degradation Product | Reference |
| 6% H₂O₂ | 30 minutes | 80 °C | Nizatidine Sulfoxide | researchgate.netscribd.com |
| 3% H₂O₂ | 24 hours | Room Temp | 18.5% Degradation | scielo.br |
| Peroxymonosulfate (PMS) | Not specified | Not specified | Sulfoxide Product | nih.gov |
Photolytic Stability Assessment and Photoproduct Identification
The photostability of a drug substance and its related compounds is a critical parameter evaluated during pharmaceutical development, as exposure to light can lead to degradation, potentially affecting efficacy and safety. Forced degradation studies under photolytic conditions are a standard component of this assessment, as outlined by the International Conference on Harmonization (ICH) guidelines.
In the context of Nizatidine, studies have been conducted to evaluate its stability under various stress conditions, including photolytic exposure. One such study subjected a Nizatidine oral solution to visible light for 240 hours (1.2 million lux hours) and UV light for 250 hours (200 watt-hours/m²) at 25°C. scielo.brscielo.br While the study confirmed that the analytical method could separate Nizatidine from its degradation products, it did not provide a detailed characterization of the specific photoproducts formed. scielo.brscielo.br The primary focus was on the validation of the stability-indicating nature of the analytical method.
Without specific experimental data on Nizatidine-d3 Sulfoxide or its non-deuterated counterpart, it is challenging to definitively identify its photoproducts. General principles of photochemistry suggest that potential degradation pathways could involve further oxidation, rearrangement, or cleavage of the molecule.
Advanced Analytical and Bioanalytical Methodologies for Nizatidine D3 Sulfoxide
Chromatographic Separation Techniques
Chromatography is a cornerstone for the separation and analysis of Nizatidine-d3 sulfoxide (B87167) from complex mixtures, including biological fluids and pharmaceutical formulations.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of nizatidine (B1679011) and its metabolites. amecj.comnih.govresearchgate.net Method development for Nizatidine-d3 sulfoxide often involves a reversed-phase approach, utilizing columns such as C8 or C18. amecj.com
Optimization of HPLC methods is crucial for achieving desired resolution, sensitivity, and analysis time. Key parameters that are systematically optimized include:
Mobile Phase Composition: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer is typically used. amecj.com The ratio of these components is adjusted to achieve optimal retention and separation of this compound from the parent drug and other potential impurities.
pH of the Mobile Phase: The pH can significantly influence the retention time and peak shape of ionizable compounds like nizatidine and its sulfoxide.
Flow Rate: Adjusting the flow rate can impact the analysis time and the efficiency of the separation. amecj.com
Column Temperature: Maintaining a consistent column temperature helps in achieving reproducible results.
Detector Wavelength: The UV detector wavelength is selected based on the absorbance maximum of this compound to ensure maximum sensitivity. For nizatidine, detection is often performed around 230-240 nm. amecj.comresearchgate.net
A well-developed HPLC method should be validated according to ICH guidelines to ensure its linearity, precision, accuracy, specificity, and robustness. amecj.com
Table 1: Exemplary HPLC Method Parameters for Nizatidine Analysis
| Parameter | Condition |
| Column | C8 or C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (90:10 v/v) |
| Flow Rate | 1.1 mL/min |
| Detection | UV at 240 nm |
| Retention Time | ~2.8 minutes |
This table presents a general example of HPLC conditions for nizatidine analysis and may require optimization for this compound.
Chiral Chromatography for Enantiomeric Resolution of Sulfoxides
Sulfoxides, including this compound, can exist as enantiomers due to the chiral center at the sulfur atom. The separation of these enantiomers is crucial as they may exhibit different pharmacological and toxicological profiles. Chiral chromatography is the primary technique for this purpose. au.dkcsfarmacie.cz
The development of chiral HPLC methods often involves the use of chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the resolution of sulfoxide enantiomers. au.dk The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. csfarmacie.cz
Key considerations for developing chiral chromatography methods include:
Choice of Chiral Stationary Phase: Different CSPs exhibit varying selectivities for different classes of compounds. Screening of various CSPs is often the first step.
Mobile Phase: The choice of mobile phase, which can be normal-phase (e.g., hexane/ethanol) or reversed-phase, significantly affects the enantiomeric resolution. au.dkcsfarmacie.cz
Temperature: Temperature can influence the thermodynamics of the chiral recognition process and thus the separation.
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm), leading to higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. nih.govchromatographyonline.com UPLC is particularly advantageous for the analysis of complex samples and for high-throughput screening. nih.gov
The principles of method development for UPLC are similar to HPLC but are adapted for the higher pressures and smaller column dimensions. The benefits of UPLC for this compound analysis include reduced solvent consumption and faster run times, which is particularly beneficial in pharmacokinetic studies requiring the analysis of a large number of samples. nih.govchromatographyonline.com UPLC systems can be coupled with mass spectrometry for highly sensitive and selective quantification.
High-Performance Thin-Layer Chromatography (HPTLC) for Qualitative and Quantitative Analysis
High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers several advantages, including the ability to analyze multiple samples simultaneously, minimal sample preparation, and cost-effectiveness. uad.ac.ide-bookshelf.de HPTLC has been successfully used for the separation and quantification of nizatidine and its sulfoxide derivative. nih.govresearchgate.net
In a typical HPTLC method, the sample is applied to a high-performance silica (B1680970) gel plate, which is then developed in a chamber containing a suitable mobile phase. For nizatidine and its sulfoxide, a mobile phase of chloroform (B151607) and methanol (B129727) in a 9:1 (v/v) ratio has been reported to provide good separation. nih.govresearchgate.net After development, the plate is dried, and the separated spots are visualized under UV light and quantified using a densitometer. nih.govresearchgate.net
Table 2: HPTLC System Parameters for Nizatidine and its Sulfoxide
| Parameter | Condition |
| Stationary Phase | HPTLC silica gel plates |
| Mobile Phase | Chloroform:Methanol (9:1, v/v) |
| Detection | Densitometric scanning at 254 nm |
| Rf value (Nizatidine) | ~0.4 |
| Rf value (Nizatidine Sulfoxide) | ~0.2 |
Data sourced from a study on nizatidine and its non-deuterated sulfoxide derivative. nih.govresearchgate.net
Spectroscopic Characterization and Quantification
Spectroscopic methods are indispensable for the structural elucidation and quantification of this compound.
Ultraviolet-Visible (UV-Vis) Spectrophotometry and Derivative Spectroscopy Techniques
UV-Visible spectrophotometry is a simple and cost-effective technique for the quantification of nizatidine. nih.gov However, the UV absorption spectra of nizatidine and its sulfoxide derivative show significant overlap, making the direct simultaneous determination challenging. researchgate.netresearchgate.net
To overcome this, derivative spectrophotometry is employed. researchgate.netresearchgate.net This technique involves calculating the first or higher-order derivatives of the absorbance spectrum. By doing so, the overlapping signals can be resolved, allowing for the quantification of one compound in the presence of the other. For instance, the determination of nizatidine in the presence of its sulfoxide can be achieved by measuring the first-derivative signal at the zero-crossing point of the sulfoxide derivative. nih.govresearchgate.net
Different derivative spectrophotometric methods that have been applied for the analysis of nizatidine and its sulfoxide include:
First-derivative (¹D) spectrophotometry: Measures the amplitude at specific wavelengths where the interference from the other component is zero. nih.govresearchgate.net
Second-derivative (²D) spectrophotometry: Offers better resolution of overlapping bands compared to the first derivative. nih.govresearchgate.net
Derivative ratio spectrophotometry: This method involves dividing the absorption spectrum of the mixture by that of a standard solution of one of the components and then calculating the derivative of the resulting ratio spectrum. nih.govresearchgate.net
These derivative techniques have been validated and shown to be selective, precise, and accurate for the determination of nizatidine in the presence of its sulfoxide. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and stereochemistry.
For this compound, ¹H and ¹³C NMR spectroscopy would be employed to confirm the integrity of the molecular framework. The ¹H NMR spectrum would verify the positions of protons, with expected shifts influenced by the electron-withdrawing sulfoxide group and the aromatic thiazole (B1198619) ring. The introduction of deuterium (B1214612) atoms in the N,N-dimethylaminomethyl group would result in the absence of corresponding signals in the ¹H NMR spectrum, confirming the successful isotopic labeling. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further establish the connectivity between protons and carbons, providing a complete structural map. mdpi.com The chemical shifts in the NMR spectrum can be influenced by the solvent used, with deuterated solvents like dimethyl sulfoxide (DMSO-d6) being common choices for such analyses. nih.govnih.gov
Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on experimental conditions.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Thiazole-CH | 7.0-8.0 | 110-125 |
| Thiazole-C | - | 140-155 |
| CH₂-S | 3.5-4.5 | 50-60 |
| CH₂-N | 2.5-3.5 | 40-50 |
| C=N | - | 150-165 |
| NH | 8.0-9.0 | - |
| CH-NO₂ | 6.5-7.5 | 115-130 |
| CD₃ | No signal | Triplet (due to D) |
| Sulfoxide S=O | - | - |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in a characteristic absorption spectrum.
For this compound, the IR spectrum would exhibit distinct absorption bands corresponding to its various functional groups. A strong absorption band is expected in the region of 1040-1060 cm⁻¹, which is characteristic of the S=O stretching vibration of the sulfoxide group. researchgate.net Other key absorptions would include N-H stretching vibrations around 3200-3600 cm⁻¹, C-H stretching of the aromatic and aliphatic parts, and C=N and C=C stretching vibrations within the thiazole ring. libretexts.org The presence and position of these bands provide confirmatory evidence for the compound's functional group composition. vscht.czmasterorganicchemistry.com
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibration Type |
| N-H | 3200-3600 | Stretch |
| C-H (aromatic) | 3000-3100 | Stretch |
| C-H (aliphatic) | 2850-3000 | Stretch |
| C=N | 1630-1690 | Stretch |
| C=C (aromatic) | 1400-1600 | Stretch |
| N-O (nitro group) | 1500-1570 (asymmetric), 1300-1370 (symmetric) | Stretch |
| S=O (sulfoxide) | 1040-1060 | Stretch |
Mass Spectrometry (MS) in Isotope-Labeled Compound Research
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. In the context of isotope-labeled compounds like this compound, MS is crucial for confirming the incorporation of the isotopic label and for highly sensitive quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the trace analysis and quantification of drugs and their metabolites in complex biological matrices. nih.govthermofisher.com The method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. mdpi.com
In a typical LC-MS/MS assay for this compound, the compound would first be separated from other matrix components on a reversed-phase HPLC column. Following separation, it enters the mass spectrometer, where it is ionized, typically by electrospray ionization (ESI). In the tandem mass spectrometer, the precursor ion corresponding to protonated this compound is selected and fragmented. Specific product ions are then monitored for quantification, a technique known as multiple reaction monitoring (MRM). edqm.eu This highly specific detection method allows for accurate quantification even at very low concentrations. nih.gov
Ion Trap (IT-MS) and Fourier Transform Ion Cyclotron Resonance (FT-ICR MS) for Fragmentation Studies
Understanding the fragmentation pathways of a molecule is essential for developing robust MS-based analytical methods. Ion Trap (IT-MS) and Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) are advanced techniques that provide detailed structural information through fragmentation studies. nih.govcopernicus.org
IT-MS instruments can perform multiple stages of fragmentation (MSⁿ), which helps in elucidating complex fragmentation patterns. nih.gov FT-ICR MS is renowned for its ultra-high resolution and mass accuracy, which allows for the unambiguous determination of the elemental composition of fragment ions. nih.govanr.frresearchgate.netnih.govmdpi.com By analyzing the fragmentation spectra of this compound, researchers can identify characteristic fragment ions that can be used for its specific detection and confirmation. core.ac.uk The high resolution of FT-ICR MS is particularly advantageous in distinguishing between isobaric interferences, which can be a challenge in complex biological samples. nih.gov
Application of Deuterium Labeling as Internal Standards for Absolute Quantification
Deuterium-labeled compounds, such as this compound, are widely used as internal standards in quantitative mass spectrometry. nih.govgoogle.comresearchgate.netmdpi.com An internal standard is a compound that is added in a known amount to a sample before analysis. Since the deuterated standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer.
By comparing the signal intensity of the analyte (Nizatidine Sulfoxide) to that of the internal standard (this compound), any variations during sample preparation and analysis can be corrected for. eurl-pesticides.eunih.gov This leads to highly accurate and precise quantification, a critical requirement in pharmacokinetic and bioequivalence studies. nih.govemblasproject.org The use of a stable isotope-labeled internal standard is considered the most reliable method for quantitative analysis by LC-MS/MS. researchgate.net
Isotope Dilution Mass Spectrometry (IDMS) for High-Accuracy Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for achieving the highest level of accuracy in quantitative analysis. osti.govsigmaaldrich.com It is considered a primary ratio method by the Bureau International des Poids et Mesures (BIPM).
In an IDMS experiment, a known amount of the isotopically labeled standard (this compound) is added to a sample containing the unlabeled analyte. osti.gov After allowing the labeled and unlabeled compounds to equilibrate, the isotopic ratio of the mixture is measured by mass spectrometry. From this ratio, the exact amount of the analyte in the original sample can be calculated. nist.gov This method is less susceptible to many sources of error that can affect other quantitative techniques, making it the method of choice for reference material certification and for studies requiring the highest accuracy. sigmaaldrich.com
Validation Principles for Analytical Methods in Pharmaceutical Research
The validation of an analytical procedure is the process of demonstrating, through documented evidence, that the procedure is suitable for its intended purpose. slideshare.netresearchgate.net In pharmaceutical research, particularly for compounds like this compound, this is a critical requirement mandated by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). outsourcedpharma.comeuropa.eueuropa.eu The objective is to ensure that the analytical method yields reliable, accurate, and reproducible results, which is fundamental to quality control and regulatory compliance. industrialpharmacist.comscielo.br The validation process encompasses a variety of performance characteristics that must be evaluated. gmp-compliance.org These characteristics are typically assessed during the method development and optimization phases. researchgate.net
Key validation parameters for analytical methods, especially chromatographic techniques like High-Performance Liquid Chromatography (HPLC) which are commonly used for pharmaceutical analysis, include specificity, linearity, accuracy, precision, range, and robustness. aaps.capharmaguideline.com The extent of validation depends on the intended application of the method, which can range from identification tests to quantitative assays of impurities or the active pharmaceutical ingredient (API). scielo.brpharmaguideline.com
Specificity/Selectivity
Specificity, or selectivity, is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. scielo.braaps.ca For this compound, the method must be able to distinguish it from the parent drug, Nizatidine, other related substances, and any components from the sample matrix.
In a study developing stability-indicating methods for Nizatidine, selectivity was demonstrated by separating Nizatidine from its sulfoxide derivative. nih.govresearchgate.net One of the methods involved High-Performance Thin-Layer Chromatography (HPTLC) on silica gel plates with a mobile phase of chloroform-methanol (9 + 1, v/v). nih.govresearchgate.net The method achieved distinct separation with Rf values of 0.4 for Nizatidine and 0.2 for its sulfoxide derivative, confirming the method's specificity. nih.govresearchgate.net
Linearity and Range
Linearity refers to the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. pharmaguideline.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. pharmaguideline.com
Research on Nizatidine analysis has established linearity across specified concentration ranges. For instance, various spectrophotometric and chromatographic methods were validated for determining Nizatidine in the presence of its sulfoxide. The linearity data for these methods are summarized below.
Interactive Table: Linearity Data for Validated Nizatidine Analytical Methods
| Method | Parameter | Concentration Range (µg/mL) | Correlation Coefficient (r) |
| Zero-Order Spectrophotometry | Absorbance at 314 nm | 5–40 | 0.9999 |
| First-Derivative Spectrophotometry | Peak Amplitude at 295-334 nm | 5–40 | 0.9999 |
| Second-Derivative Spectrophotometry | Peak Amplitude at 318-348 nm | 5–40 | 0.9999 |
| First Derivative of Ratio Spectra | Peak Amplitude at 297 nm | 5–35 | 0.9999 |
| Derivative-Difference Spectrophotometry | Peak-to-Peak at 315-345 nm | 5–40 | 0.9998 |
| HPTLC-Densitometry | Peak Area | 0.5–5 (µ g/spot ) | 0.9998 |
| RP-HPLC | Peak Area | 2-14 | 0.9993 |
| Data sourced from studies on Nizatidine and its sulfoxide derivative. nih.govresearchgate.netamecj.com |
Accuracy and Precision
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies by spiking a sample matrix with known amounts of the analyte. europa.eu Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. pharmaguideline.com Precision is typically evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-day variation), and reproducibility (inter-laboratory variation). pharmaguideline.com
The validation of methods for Nizatidine analysis has included rigorous testing for accuracy and precision. The results demonstrate the reliability of these methods for quantitative analysis.
Interactive Table: Accuracy and Precision Data for Nizatidine HPTLC-Densitometry Method
| Parameter | Concentration Added (µ g/spot ) | Concentration Found (µ g/spot ) | Recovery (%) | RSD (%) |
| Accuracy | 1.0 | 1.01 | 101.00 | - |
| 2.0 | 1.98 | 99.00 | - | |
| 3.0 | 3.02 | 100.67 | - | |
| Repeatability | 2.0 | 2.01 | - | 0.75 |
| Intermediate Precision | 2.0 | 1.99 | - | 1.26 |
| RSD: Relative Standard Deviation. Data sourced from a study on Nizatidine. nih.govresearchgate.net |
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. chromatographyonline.comchromatographytoday.com This provides an indication of its reliability during normal usage. industrialpharmacist.comresearchgate.net For an HPLC method, these variations might include changes in mobile phase composition, pH, flow rate, or column temperature. pharmaknowledgeforum.com Evaluating robustness is crucial during the development phase to ensure the method's suitability for transfer between different labs and instruments. chromatographyonline.comchromatographytoday.com The acceptance criteria for robustness testing are often based on the system suitability test (SST) results, ensuring that the method remains compliant under varied conditions. pharmaknowledgeforum.com
In the validation of an RP-HPLC method for Nizatidine, robustness was evaluated by intentionally altering parameters such as flow rate (±0.2 mL/min), mobile phase composition (±2%), and detection wavelength (±2 nm). amecj.com The method was found to be robust as the %RSD of the results under these varied conditions was less than 2.0, indicating its reliability for routine use.
Mechanistic and in Vitro Metabolic Fate Studies of Nizatidine Sulfoxide Formation
In Vitro Biotransformation Models
A variety of in vitro systems are employed to model and investigate the metabolic conversion of nizatidine (B1679011) to nizatidine sulfoxide (B87167). These models allow for a controlled examination of the enzymatic processes outside of a complex living organism.
Isolated enzyme systems are fundamental in identifying the primary catalysts of a specific metabolic reaction. For the sulfoxidation of nizatidine, two major superfamilies of enzymes are of interest: the Flavin-Containing Monooxygenases (FMOs) and the Cytochrome P450 (CYP) enzymes. nih.gov
Research indicates that the S-oxygenation of several H2-receptor antagonists, including nizatidine, is primarily catalyzed by FMOs. acibadem.edu.tr In contrast, studies investigating the inhibitory effects of nizatidine on various CYP isoforms (CYP2C9, 2C19, 2D6, and 3A) found that nizatidine exhibited no inhibition, suggesting that CYPs play a minor, if any, role in its primary metabolic pathways. researchgate.netnih.gov While both enzyme families are capable of catalyzing oxidation reactions, FMOs are particularly efficient at oxygenating soft nucleophilic heteroatoms like the sulfur atom in the thiazole (B1198619) ring of nizatidine. nih.govoptibrium.com
The general preference for FMO over CYP for sulfoxidation of compounds like nizatidine is a key finding from these isolated enzyme studies. acibadem.edu.tr
To further investigate metabolic pathways in a more complex environment than isolated enzymes, subcellular fractions such as liver microsomes and cytosol are utilized. nih.gov Microsomes are vesicles formed from the endoplasmic reticulum and contain a high concentration of drug-metabolizing enzymes, including both CYPs and FMOs. nih.govoulu.fi
Studies with liver microsomes are a standard method for assessing metabolic stability and identifying metabolites. nih.gov For sulfur-containing compounds, incubation with liver microsomes in the presence of necessary co-factors like NADPH allows for the observation of sulfoxide formation. acibadem.edu.tr While specific studies on Nizatidine-d3 sulfoxide formation in microsomes are not detailed in the public literature, the methodology is well-established. For example, studies on other drugs have successfully used pig liver microsomes to observe the formation of S-oxide metabolites. acibadem.edu.tr The use of a panel of human liver microsomes can also help correlate the rate of metabolism with the known levels of individual FMO and CYP enzymes. nih.gov
The cytosol fraction, which contains soluble enzymes, is generally less relevant for oxidative reactions like sulfoxidation, which are primarily mediated by membrane-bound enzymes located in the microsomes.
Table 1: Comparison of In Vitro Enzyme Systems for Studying Nizatidine Sulfoxidation
| In Vitro System | Key Enzymes Present | Relevance to Nizatidine Sulfoxidation | Findings/Implications |
| Isolated Recombinant Enzymes | Specific FMO or CYP isoforms | High | Allows for precise identification of the responsible enzyme. FMOs are the primary catalysts for S-oxygenation of H2-blockers. nih.govacibadem.edu.tr |
| Liver Microsomes | FMOs, CYPs, and other membrane-bound enzymes | High | Provides a more complete picture of Phase I metabolism. The primary site for FMO and CYP-mediated reactions. nih.govoulu.fi |
| Liver Cytosol | Soluble enzymes | Low | Generally not the location for major oxidative metabolism of drugs like nizatidine. |
Cultured cell lines, particularly hepatocytes (liver cells), offer an even more physiologically relevant model for drug metabolism studies as they contain a full complement of metabolic enzymes and cofactors within an intact cellular structure. nih.gov Cryopreserved human hepatocytes are extensively used to study drug metabolism, including both Phase I (oxidation) and Phase II (conjugation) reactions. researchgate.net
While specific studies focusing on the use of cultured cell lines for the formation of this compound are not prominent, the methodology is applicable. For instance, cultured rat hepatocytes have been used to investigate the inhibition of conjugation reactions by other H2-receptor antagonists. researchgate.net The use of such models could provide valuable data on the rate of nizatidine sulfoxide formation in a cellular context and how this pathway competes with other metabolic routes. Furthermore, studies with 3D patient-derived tumorspheroids, which include hepatocytes, have been used to assess the effects of nizatidine, demonstrating the utility of complex cell culture systems. researchgate.net
Incubation with Subcellular Fractions (Microsomes, Cytosol)
Enzymatic Pathways Leading to Sulfoxide Generation
The formation of nizatidine sulfoxide from its parent compound is a specific enzymatic oxidation reaction. Identifying the precise enzymes and their kinetic properties is essential for a complete mechanistic understanding.
The primary enzymes responsible for nizatidine sulfoxidation are the Flavin-Containing Monooxygenases (FMOs). acibadem.edu.tr The FMO family consists of several isoforms, with FMO1, FMO3, and FMO5 being the most relevant for drug metabolism in humans. ucl.ac.ukturkjps.org
FMO3: This is the predominant FMO isoform in the adult human liver and is a likely candidate for nizatidine sulfoxidation. turkjps.orgnih.gov Functional probes for human FMO3 activity include the S-oxygenation of cimetidine (B194882) and N-oxidation of ranitidine, both of which are structurally related to nizatidine. researchgate.net
FMO1: This isoform is the main FMO in the adult human kidney and is also expressed in the fetal liver. turkjps.orgnih.gov Given that a significant portion of nizatidine is excreted via the kidneys, renal metabolism by FMO1 could contribute to sulfoxide formation.
FMO5: While present in the liver, FMO5 has historically shown poor reactivity towards classic FMO substrates, though recent research has expanded its known functions. ucl.ac.uk Its role in nizatidine sulfoxidation is considered less likely compared to FMO1 and FMO3.
The kinetic characterization of an enzymatic reaction involves determining key parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). These values provide insight into the affinity of the enzyme for the substrate and the efficiency of the metabolic process.
For example, a study on cimetidine S-oxide formation by recombinant human FMOs reported the following kinetic constants for FMO1:
Km for (+)-CSO formation: 4.31 mM
Km for (-)-CSO formation: 4.56 mM
These millimolar Km values suggest a relatively low affinity of the FMO1 enzyme for cimetidine. researchgate.net It is plausible that nizatidine sulfoxidation by FMOs would exhibit similarly low-affinity, high-capacity kinetics.
To obtain specific kinetic data for this compound formation, in vitro experiments using recombinant human FMO isoforms (particularly FMO1 and FMO3) would be necessary. Such a study would involve incubating varying concentrations of Nizatidine-d3 with the enzymes and measuring the rate of this compound formation.
Stereochemical Aspects of Sulfoxide Formation
The conversion of the thioether group in nizatidine to a sulfoxide introduces a chiral center at the sulfur atom, meaning two stereoisomers (enantiomers), (R)-nizatidine sulfoxide and (S)-nizatidine sulfoxide, can be formed. In biological systems, nizatidine sulfoxide is found as a racemic mixture, which is an equal blend of both enantiomers. nih.gov
The formation of sulfoxides from thioether-containing drugs is primarily catalyzed by two major superfamilies of enzymes: the Cytochrome P450 (CYP) system and the Flavin-containing Monooxygenase (FMO) system. acibadem.edu.tr While specific studies detailing the stereoselective S-oxygenation of nizatidine are not extensively documented, the metabolism of other H2-receptor antagonists provides a valuable model. For instance, the S-oxygenation of cimetidine, a structurally related drug, has been shown to be stereoselective and dependent on the specific FMO isoform involved. researchgate.net
In vitro studies with human FMO isoforms demonstrated distinct stereochemical preferences for cimetidine sulfoxide formation:
FMO1 primarily produces the (-)-cimetidine sulfoxide enantiomer. researchgate.net
FMO3 , the major FMO in the adult human liver, mainly generates the (+)-cimetidine sulfoxide enantiomer. researchgate.net
FMO5 shows no activity in this specific transformation. researchgate.net
This enzymatic stereoselectivity highlights how different enzyme isoforms can yield different stereochemical outcomes for the same substrate. Although nizatidine itself does not appear to significantly interact with CYP enzymes, the involvement of FMOs in its sulfoxidation is a plausible mechanism that could influence the stereochemical nature of the resulting metabolite. tandfonline.com
Table 1: Example of Stereoselective S-Oxygenation by FMO Isoforms (Cimetidine Model)
| Enzyme Isoform | Predominant Enantiomer Formed | Reference |
|---|---|---|
| Human FMO1 | (-)-Cimetidine Sulfoxide | researchgate.net |
| Human FMO3 | (+)-Cimetidine Sulfoxide | researchgate.net |
| Human FMO5 | No Activity Observed | researchgate.net |
Non-Enzymatic Oxidation Mechanisms in Biological Systems
In addition to enzyme-catalyzed reactions, xenobiotics can undergo non-enzymatic oxidation within biological systems. nih.gov This type of transformation is often mediated by reactive oxygen species (ROS), such as superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals. These ROS are natural byproducts of cellular respiration and can also be generated during inflammatory processes. nih.gov
Comparative In Vitro Metabolism of Nizatidine and its Sulfoxide Derivatives
The in vitro metabolic profiles of nizatidine and its sulfoxide metabolite present key differences, particularly concerning their interaction with drug-metabolizing enzymes.
In Vitro Metabolism of Nizatidine: Nizatidine undergoes metabolism to form several products, including Nizatidine Sulfoxide, N-desmethylnizatidine, and Nizatidine N-oxide. wjarr.comnih.gov The formation of nizatidine sulfoxide is considered a minor metabolic pathway. nih.gov A critical characteristic of nizatidine is its minimal interaction with the hepatic cytochrome P-450 system. medcentral.com In vitro studies using human liver microsomes have shown that nizatidine does not cause inhibition of several key CYP isoforms, including CYP2C9, CYP2C19, CYP2D6, and CYP3A4. tandfonline.com This lack of inhibition suggests a low likelihood of nizatidine causing drug-drug interactions by interfering with the metabolism of other drugs cleared by these enzymes.
Potential In Vitro Metabolism of Nizatidine Sulfoxide: While specific in vitro metabolic studies on nizatidine sulfoxide are not widely available, the fate of sulfoxide metabolites from other drugs provides a strong predictive framework.
Further Oxidation: Sulfoxides can be substrates for further oxidation, typically forming the corresponding sulfone metabolite. acibadem.edu.tr This has been observed for the sulfoxide metabolites of drugs like albendazole (B1665689) and triclabendazole (B1681386). acibadem.edu.trnih.gov
CYP Enzyme Interaction: Unlike the parent drug nizatidine, its sulfoxide metabolite could potentially interact with CYP enzymes. Studies on other drugs have shown that sulfoxide metabolites can be both substrates and inhibitors of CYP isoforms. nih.gov For example, triclabendazole sulfoxide is an inhibitor of CYP1A2, CYP2C8, CYP2C9, and CYP2C19. nih.gov Therefore, it is plausible that nizatidine sulfoxide could have a different CYP interaction profile than nizatidine itself.
Biological Activity: The sulfoxide metabolite of desmethyl nizatidine has been noted to be biologically inactive. smolecule.com Similarly, nizatidine sulfoxide is not considered an active metabolite in the same way as the parent drug. nih.govscispace.com
Table 2: Comparative In Vitro Metabolic Characteristics
| Characteristic | Nizatidine | Nizatidine Sulfoxide (Inferred from Analogues) |
|---|---|---|
| Primary Metabolites | N-desmethylnizatidine, Nizatidine N-oxide, Nizatidine Sulfoxide wjarr.comnih.gov | Potentially further oxidized to Nizatidine Sulfone acibadem.edu.tr |
| CYP Inhibition (Human Liver Microsomes) | No inhibition observed for CYP2C9, CYP2C19, CYP2D6, CYP3A4 tandfonline.com | Unknown; potential for inhibition exists based on other sulfoxide metabolites nih.gov |
| Role as Enzyme Substrate | Metabolized by enzymes (likely FMOs) to a minor extent acibadem.edu.trresearchgate.net | Potentially a substrate for CYP or FMO enzymes for further oxidation researchgate.net |
| Biological Activity | Active H2-receptor antagonist nih.gov | Considered an inactive metabolite smolecule.comscispace.com |
Impurity Profiling and Reference Standard Applications of Nizatidine D3 Sulfoxide
Role of Stable Isotope Labeled Impurities in Pharmaceutical Quality Assurance Research
Stable isotope-labeled (SIL) compounds are molecules in which one or more atoms have been replaced by a non-radioactive isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). musechem.com In pharmaceutical quality assurance, these labeled impurities serve as invaluable tools, offering significant advantages over their unlabeled counterparts or other structural analogs. nih.govpharmaffiliates.com
The primary function of SIL impurities, such as Nizatidine-d3 Sulfoxide (B87167), is to act as ideal internal standards in quantitative analytical methods, particularly those using mass spectrometry. Since they are chemically identical to the target analyte (the unlabeled impurity), they exhibit nearly identical behavior during sample preparation, extraction, and chromatographic separation. bujnochem.com This co-elution and similar ionization efficiency allow for the precise correction of variations in the analytical process, including sample loss or matrix effects, where other components in the sample suppress or enhance the instrument's signal. musechem.combujnochem.com
The benefits of using SIL impurities in pharmaceutical testing include:
Enhanced Accuracy and Precision : By compensating for analytical variability, SIL internal standards lead to more reliable and reproducible quantification of impurities. bujnochem.com Statistical evaluation has shown that the use of a SIL internal standard can significantly improve both the precision and accuracy of an assay compared to using a structural analogue. scispace.com
Improved Sensitivity : These standards help to reduce background noise and clarify signals, enabling the detection and quantification of trace-level impurities with greater confidence. musechem.com
Reliable Quantification : The addition of a known quantity of a SIL impurity to a sample enables accurate determination of the corresponding unlabeled impurity's concentration, which is crucial for ensuring that it remains below the safety thresholds established by regulatory bodies like the International Council for Harmonisation (ICH).
Development and Certification of Nizatidine-d3 Sulfoxide as an Analytical Reference Standard
The development of this compound as an analytical reference standard is a meticulous process designed to ensure its suitability for quantitative analysis. A reference standard is a highly purified and well-characterized material used as a benchmark in analytical testing. venkatasailifesciences.comsigmaaldrich.com The process generally involves chemical synthesis of the deuterated compound, followed by extensive purification and characterization to confirm its identity, purity, and concentration. venkatasailifesciences.com
Certification of a reference material, especially a Certified Reference Material (CRM), is performed under stringent protocols, often in accordance with ISO 17034 and ISO/IEC 17025 standards. sigmaaldrich.com This involves a comprehensive characterization to assign a certified value for its properties, such as purity. Value assignment for standards is often accomplished using multiple, high-precision analytical techniques. nih.gov For this compound, this would involve confirming the isotopic enrichment and ensuring the absence of other interfering impurities. lgcstandards.com This certified standard is then used for critical applications, including method validation and quality control testing. venkatasailifesciences.com
This compound is an isotopically labeled version of Nizatidine (B1679011) Sulfoxide (also known as Nizatidine EP Impurity C), a known impurity and metabolite of Nizatidine. biosynth.comsynthinkchemicals.com
Table 1: Chemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| Nizatidine | 76963-41-2 | C₁₂H₂₁N₅O₂S₂ | 331.46 |
| Nizatidine Sulfoxide | 102273-13-2 | C₁₂H₂₁N₅O₃S₂ | 347.46 |
Data sourced from multiple analytical and chemical supplier databases. sigmaaldrich.comlgcstandards.combiosynth.comsynthinkchemicals.comsigmaaldrich.com
Application in Analytical Method Development and Validation for Drug Substance and Product
This compound, as a certified reference standard, is crucial for the development and validation of analytical methods designed to quantify impurities in Nizatidine drug substances and products. venkatasailifesciences.comresearchgate.net Method validation is a regulatory requirement that demonstrates an analytical procedure is suitable for its intended purpose. amecj.com
During method development , the reference standard is used to optimize the separation of the impurity from the active pharmaceutical ingredient (API) and other potential impurities. This ensures the method's specificity . For instance, in a stability-indicating liquid chromatography (LC) method, the standard helps confirm that the Nizatidine Sulfoxide peak is well-resolved from the main Nizatidine peak. researchgate.net
In method validation , performed according to ICH guidelines, the this compound standard is used in several key tests: amecj.com
Limit of Detection (LOD) and Limit of Quantification (LOQ) : The standard is used to determine the lowest concentration of the impurity that can be reliably detected and quantified by the method. researchgate.net
Linearity : A series of dilutions of the standard are analyzed to demonstrate a proportional relationship between the concentration of the impurity and the analytical signal. amecj.com
Accuracy : Accuracy is often assessed through recovery studies, where a known amount of the impurity standard is added (spiked) into a sample matrix and the amount recovered is measured. amecj.com
Precision : The precision of the method is determined by repeatedly analyzing the standard to assess the degree of scatter between the results. amecj.com
By serving as an internal standard, this compound can correct for variability during sample analysis, leading to highly accurate and reliable quantification of the Nizatidine Sulfoxide impurity in routine quality control and stability studies. bujnochem.comnih.gov
Table 2: Role of this compound in Analytical Method Validation
| Validation Parameter | Application of the Reference Standard |
|---|---|
| Specificity | Ensures the analytical method can distinguish Nizatidine Sulfoxide from Nizatidine and other impurities. |
| Linearity | Establishes a linear response range for accurate quantification across different impurity levels. |
| Accuracy | Used in spiking studies to verify that the method correctly measures the true amount of the impurity. |
| Precision | Assesses the repeatability and intermediate precision of the method for quantifying the impurity. |
| Quantification (as Internal Standard) | A known amount is added to samples to correct for analytical variability, ensuring accurate results. |
| LOD/LOQ | Determines the sensitivity limits of the method for detecting and quantifying the impurity. |
Advanced Techniques for Impurity Detection and Characterization
The detection and characterization of pharmaceutical impurities, including this compound and its unlabeled counterpart, increasingly rely on advanced analytical techniques that offer high sensitivity and specificity. nih.gov Given the potential health risks associated with certain impurities, regulatory agencies mandate the use of methods capable of detecting them at trace levels. researchgate.netshimadzu.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for impurity analysis. researchgate.net It combines the powerful separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov This approach is particularly effective for quantifying known impurities, such as nitrosamines, which have been a concern in Nizatidine products. researchgate.netshimadzu.comnih.gov An ultra-high pressure liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) method has been developed for the sensitive monitoring of N-nitrosodimethylamine (NDMA) in Nizatidine, achieving limits of quantification in the parts-per-billion (ppb) range. nih.gov The use of a stable isotope-labeled internal standard like this compound in such methods is critical for mitigating matrix effects and ensuring accurate quantification. bujnochem.com
High-Resolution Mass Spectrometry (HRMS) , such as LC-QTOF (Quadrupole Time-of-Flight), provides highly accurate mass measurements. This capability is invaluable for identifying and confirming the structure of unknown impurities by determining their elemental composition. shimadzu.com
Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool for the structural elucidation of impurities. researchgate.net While generally less sensitive than mass spectrometry, NMR provides detailed information about the molecular structure of a compound without the need for a reference standard of the unknown, making it essential for characterizing novel degradation products or process-related impurities. researchgate.net
These advanced techniques, often used in combination, provide a comprehensive toolkit for impurity profiling, ensuring that pharmaceutical products meet the stringent quality and safety standards required by regulatory authorities. venkatasailifesciences.comnih.gov
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| Nizatidine |
| Nizatidine-d3 |
| This compound |
| Nizatidine Sulfoxide |
| N-nitrosodimethylamine (NDMA) |
| Carbon-13 |
| Deuterium |
Future Research Directions and Advanced Methodological Developments
Emerging Spectroscopic and Chromatographic Technologies for Sulfoxide (B87167) Analysis
The precise and sensitive analysis of sulfoxides like Nizatidine-d3 Sulfoxide is critical for understanding their role in drug metabolism. Emerging technologies in spectroscopy and chromatography are at the forefront of these analytical endeavors, offering enhanced resolution and identification capabilities.
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, have become indispensable in the analysis of drug metabolites. annualreviews.org For a compound like this compound, these techniques offer unparalleled sensitivity and specificity, which is crucial for its detection in complex biological matrices. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for this purpose. nih.govrsc.org For instance, a rapid and sensitive LC-MS/MS method has been developed for the determination of another sulfoxide metabolite, albendazole (B1665689) sulfoxide, in human plasma, demonstrating the utility of this technique for quantifying sulfoxide metabolites. acs.org Such methods, when applied to this compound, would enable precise quantification and structural confirmation. The coupling of High-Performance Liquid Chromatography (HPLC) with detectors like UV/Vis or Diode Array Detectors (DAD) also provides robust methods for the analysis of Nizatidine (B1679011) and its sulfoxide derivative. nih.gov
Other promising hyphenated techniques include LC-Nuclear Magnetic Resonance (NMR) and LC-Infrared (IR) spectroscopy. nih.govmdpi.com LC-NMR can provide detailed structural information of metabolites without the need for isolation, which is particularly advantageous for labile compounds. nih.govbiorxiv.org LC-IR, on the other hand, offers functional group information that can complement mass spectrometry data. mdpi.com The integration of these techniques provides a more complete picture of the analyte. nih.gov
| Hyphenated Technique | Principle | Application in Sulfoxide Analysis | Key Advantages |
| LC-MS/MS | Combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. | Highly sensitive and specific quantification and identification of sulfoxide metabolites in biological fluids. nih.govacs.org | High sensitivity, specificity, and speed. nih.govrsc.org |
| GC-MS | Couples gas chromatography for separation of volatile compounds with mass spectrometry for detection. | Analysis of volatile sulfoxides or derivatives. nih.gov | Provides excellent structural information from fragmentation patterns. nih.gov |
| LC-NMR | Integrates liquid chromatography with nuclear magnetic resonance spectroscopy for online structural elucidation. nih.gov | Direct structural analysis of sulfoxide metabolites in complex mixtures without isolation. biorxiv.org | Provides unambiguous structural information. |
| LC-IR | Links liquid chromatography with infrared spectroscopy to obtain functional group information. mdpi.com | Complements mass spectrometry data by providing information on specific chemical bonds. | Useful for identifying and characterizing copolymer excipients and degradation products. mdpi.com |
Computational Chemistry and Molecular Modeling for Reaction Mechanism Prediction
Computational chemistry and molecular modeling are increasingly vital tools for predicting the metabolic fate of drug candidates and understanding the mechanisms of enzymatic reactions. nih.gov In the context of this compound, these methods can provide profound insights into its formation and interaction with biological targets.
Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model the sulfoxidation of Nizatidine. acibadem.edu.tr Such studies can elucidate the reaction mechanism, identify the catalytically active species in enzymes like Cytochrome P450 (P450s) or flavin-containing monooxygenases (FMOs), and predict the stereoselectivity of the oxidation. rsc.orgnih.gov For example, computational studies on other sulfides have successfully predicted the preference for the formation of specific enantiomers, which is crucial for understanding the biological activity of chiral sulfoxides. rsc.org
Molecular docking and molecular dynamics (MD) simulations can be used to study the interaction of Nizatidine and its sulfoxide metabolite with their target proteins, such as the histamine (B1213489) H2 receptor. nih.govnih.gov A study on the interaction of Nizatidine with bovine serum albumin (BSA) utilized these techniques to corroborate experimental findings about the binding mode and conformational changes. nih.gov Similar computational approaches can predict how the introduction of the sulfoxide group and the deuterium (B1214612) atoms in this compound might alter its binding affinity and kinetics compared to the parent drug. nih.govnih.gov These predictive models are invaluable for guiding further experimental work and for the rational design of new drug candidates with improved metabolic profiles. rsc.org
| Computational Method | Application to this compound | Predicted Insights |
| Quantum Chemistry (DFT) | Modeling the sulfoxidation of the Nizatidine-d3 core structure. | Elucidation of reaction pathways, transition states, and the role of enzymatic catalysts in the formation of the sulfoxide. acibadem.edu.tr |
| Molecular Docking | Simulating the binding of this compound to the histamine H2 receptor and other potential off-targets. | Prediction of binding affinity, orientation, and key interacting residues. nih.govnih.gov |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of the this compound-protein complex over time. | Assessment of the stability of the binding complex and conformational changes in the protein. nih.govnih.gov |
Integration of Multi-Omics Data for Comprehensive Chemical Profiling
The advent of "multi-omics" approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offers a holistic view of the biological impact of a drug and its metabolites. rsc.orgnih.gov For this compound, integrating multi-omics data can provide a comprehensive chemical and biological profile, moving beyond simple quantification to understanding its systemic effects. nih.govmdpi.com
Metabolomics, in particular, plays a central role in this integrated approach. By analyzing the global metabolic changes in response to Nizatidine administration, researchers can identify not only this compound but also other downstream metabolites and endogenous molecules affected by the drug. plos.org This can reveal unexpected metabolic pathways and potential biomarkers of drug efficacy or toxicity. biorxiv.org The integration with proteomics can then link these metabolic changes to alterations in protein expression, for instance, the upregulation of specific drug-metabolizing enzymes. mdpi.com
Furthermore, pharmacogenomics, a key component of multi-omics, can help identify genetic variations that influence the rate and extent of Nizatidine metabolism, including the formation of its sulfoxide metabolite. nih.gov This knowledge is crucial for personalized medicine, allowing for the prediction of individual responses to the drug. mdpi.com The gut microbiome is another critical factor, as gut bacteria can also metabolize drugs and influence their systemic effects. mdpi.comescholarship.org Integrating microbiome data can therefore provide a more complete picture of Nizatidine's disposition in the body. escholarship.org
Development of High-Throughput Screening Methods for Sulfoxide-Related Studies
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds for biological activity or metabolic stability. annualreviews.orgnih.gov The development of HTS methods specifically for sulfoxide-related studies is crucial for efficiently identifying new chemical entities with desirable metabolic profiles and for screening for potential inhibitors or inducers of sulfoxidation. nih.govnih.govselvita.com
Several HTS assays have been developed for detecting sulfoxides. nih.gov One method relies on the fluorescence generated upon the acid-activation of omeprazole (B731), a proton pump inhibitor that contains a sulfoxide moiety. nih.gov Another approach is based on the colorimetric detection of a back-titration reaction that measures the concentration of the parent sulfide (B99878). nih.gov More recently, HTS-compatible assays for enzymes involved in sulfoxide metabolism, such as methionine sulfoxide reductase A (MsrA), have been established. nih.gov These assays often use fluorogenic probes that generate a signal upon enzymatic activity, allowing for the rapid screening of enzyme inhibitors or activators. frontiersin.org
For this compound, HTS methods could be employed to screen compound libraries for inhibitors of the enzymes responsible for its formation. This could be valuable in drug-drug interaction studies. Furthermore, HTS can be used to assess the metabolic stability of new drug candidates, with the formation of sulfoxides being a key parameter to monitor. The integration of HTS with mass spectrometry (HT-MS) is a particularly powerful combination, offering label-free detection with high sensitivity and throughput. genedata.com
Q & A
Q. What analytical methods are validated for quantifying Nizatidine-d3 Sulfoxide in the presence of its parent compound, nizatidine?
Four validated stability-indicating methods are described:
- Derivative spectrophotometry : First-derivative (1D) measurements at 297 nm resolve spectral overlaps between nizatidine and its sulfoxide derivative. Zero-crossing points (e.g., 314 nm for nizatidine) minimize interference .
- High-performance thin-layer chromatography (HPTLC) : Separation is achieved using chloroform-methanol (9:1 v/v) mobile phase, with Rf values of 0.4 (nizatidine) and 0.2 (sulfoxide derivative). Quantification is performed via densitometry at 254 nm .
- Solvent-induced derivative-difference spectrophotometry : Peak-to-peak ΔD1 measurements between 315–345 nm enhance specificity for degradation product analysis .
Q. How does dimethyl sulfoxide (DMSO) solvent affect the stability or reactivity of this compound in experimental setups?
DMSO’s high polarity and aprotic nature can influence acid-base equilibria and reaction kinetics. For example:
- Equilibrium acidities measured in DMSO (pKa ~33–35 for sulfoxides) suggest reduced protonation rates compared to aqueous solutions, potentially stabilizing sulfoxide derivatives during storage .
- DMSO’s boiling point (189°C) and low volatility make it suitable for high-temperature reactions but require careful control of water content (<0.04%) to prevent hydrolysis .
Q. What are the critical parameters for ensuring reproducibility in stability studies of this compound?
Key factors include:
- Temperature control : Degradation kinetics of nizatidine follow pseudo-first-order behavior, with activation energy (~50–70 kJ/mol) calculated from Arrhenius plots at 25–60°C .
- Oxidative conditions : Use of hydrogen peroxide (3–6% w/v) accelerates sulfoxide formation, requiring precise pH monitoring (optimal range: pH 6–8) .
- Sample preparation : Avoid prolonged exposure to light or oxygen, as sulfoxides are prone to further oxidation under harsh conditions .
Advanced Research Questions
Q. How can conflicting data from spectrophotometric and chromatographic methods for this compound quantification be resolved?
Discrepancies often arise from:
- Matrix effects : Pharmaceutical excipients (e.g., lactose) may interfere with UV absorption but not HPTLC separation. Validate methods using spiked placebo samples .
- Degradation kinetics : Time-dependent sulfoxide accumulation alters spectral baselines. Use derivative ratio spectra (Method B) or orthogonal HPTLC to cross-validate results .
- Statistical analysis (e.g., ANOVA, %RSD) should confirm method equivalence, with <2% variability between techniques .
Q. What experimental design principles apply to studying solvent isotope effects in deuterated sulfoxide derivatives like this compound?
Key considerations:
- Deuterium incorporation : Confirm isotopic purity (>99%) via mass spectrometry to avoid kinetic isotope effect (KIE) artifacts .
- Solvent selection : Use deuterated DMSO (DMSO-d6) for NMR studies to eliminate background proton signals, ensuring accurate structural elucidation .
- Reaction monitoring : Track deuterium retention using LC-MS/MS under accelerated stability conditions (40°C/75% RH) .
Q. How do steric and electronic factors influence the degradation pathways of this compound compared to non-deuterated analogs?
- Steric effects : Deuterium at the methyl group (d3 label) increases molecular rigidity, potentially slowing oxidation rates by 10–15% compared to non-deuterated sulfoxides .
- Electronic effects : Isotopic substitution minimally alters pKa but may shift λmax in UV spectra by 1–2 nm, requiring baseline correction in derivative methods .
- Computational modeling (e.g., DFT) can predict bond dissociation energies and validate experimental degradation kinetics .
Methodological Guidance
Q. What validation parameters are essential for compliance with ICH guidelines when analyzing this compound?
Ensure:
- Specificity : Resolution ≥2.0 between nizatidine and sulfoxide peaks in HPTLC .
- Linearity : R² >0.999 over 50–150% of the target concentration range .
- Accuracy : Recovery rates of 98–102% for spiked samples .
- Robustness : Test variations in mobile phase composition (±2% v/v) and wavelength (±3 nm) .
Q. How can researchers optimize HPTLC conditions for simultaneous quantification of this compound and related impurities?
- Plate activation : Silica gel plates should be pre-washed with methanol and activated at 110°C for 15 minutes to minimize baseline noise .
- Detection limits : Limit of quantitation (LOQ) for sulfoxide derivatives is typically 0.2 µg/spot using UV detection at 254 nm .
- Mobile phase : Adjust methanol content (±1% v/v) to resolve co-eluting impurities (e.g., N-oxide byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
